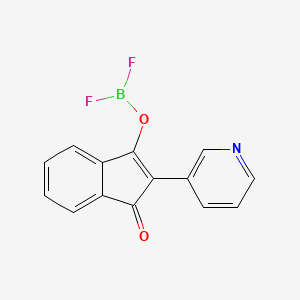

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate

説明

1-Oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate is an organoboron compound featuring a 1H-inden scaffold substituted with a pyridin-3-yl group at position 2 and a borodifluoridate (BF₂) moiety at position 2. This structure combines a planar aromatic system with a boron-based functional group, making it relevant in cross-coupling reactions and medicinal chemistry.

特性

分子式 |

C14H8BF2NO2 |

|---|---|

分子量 |

271.03 g/mol |

IUPAC名 |

3-difluoroboranyloxy-2-pyridin-3-ylinden-1-one |

InChI |

InChI=1S/C14H8BF2NO2/c16-15(17)20-14-11-6-2-1-5-10(11)13(19)12(14)9-4-3-7-18-8-9/h1-8H |

InChIキー |

XPQMFSMHEDAKBY-UHFFFAOYSA-N |

正規SMILES |

B(OC1=C(C(=O)C2=CC=CC=C21)C3=CN=CC=C3)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-オキソ-2-(ピリジン-3-イル)-1H-インデン-3-イル ボロジフルオリデートの合成には、通常、適切なインデン誘導体とホウ素含有試薬の反応が含まれます。一般的な方法の1つは、1-オキソ-2-(ピリジン-3-イル)-1H-インデンと三フッ化ホウ素エーテル錯体を、トリエチルアミンなどの塩基の存在下で反応させることです。 反応は通常、不活性雰囲気下、低温で実施され、ホウ素試薬の分解を防ぎます .

工業生産方法

1-オキソ-2-(ピリジン-3-イル)-1H-インデン-3-イル ボロジフルオリデートの工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フロー反応器と自動システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの技術により、化合物の精製を行うことができます .

化学反応の分析

科学研究への応用

1-オキソ-2-(ピリジン-3-イル)-1H-インデン-3-イル ボロジフルオリデートは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate has a wide range of scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

1-オキソ-2-(ピリジン-3-イル)-1H-インデン-3-イル ボロジフルオリデートに似た化合物には、以下が含まれます。

1H-ピラゾロ[3,4-b]ピリジン: これらの化合物は、同様の複素環構造を共有し、生体医薬品の用途について研究されています.

1H-ピロロ[2,3-b]ピリジン: これらの誘導体は、強力な生物活性で知られており、癌治療研究で使用されています.

ピラゾリン誘導体: これらの化合物は、窒素ベースのヘテロ芳香族環構造を有し、新規薬剤の合成に使用されます.

独自性

1-オキソ-2-(ピリジン-3-イル)-1H-インデン-3-イル ボロジフルオリデートの独自性は、そのホウ素含有構造にあり、これは独特の化学反応性と生物活性を与えます。 ホウ素原子の存在により、生体分子とのユニークな相互作用が可能になり、この化合物は、他の同様の化合物では不可能な特定の化学変換に参加することができます.

類似化合物との比較

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid

- Structure: Boronic acid (B(OH)₂) attached to a dihydropyridinone scaffold.

- Molecular Weight: ~153.95 g/mol (estimated from C₆H₈BNO₃).

- Key Differences: The boronic acid group is hydrolytically less stable than borodifluoridate, limiting its use in aqueous or acidic conditions .

2-Bromo-3-(4-(Trifluoromethyl)Phenyl)-1-Oxo-1H-Inden-6-yl Acetate

- Structure: Indenone scaffold with bromine at position 2 and a trifluoromethylphenyl group at position 3.

- Molecular Weight: Not specified, but likely >400 g/mol due to heavy substituents.

- Key Differences :

Pyridine-Substituted Compounds

tert-Butyl 4-Amino-4-(Pyridin-3-yl)Piperidine-1-Carboxylate

- Structure : Piperidine ring with pyridin-3-yl and tert-butyl carbamate groups.

- Physical State : Light yellow solid.

- Key Differences :

5-Cyano-6-Mercapto-2-Methyl-N-Phenyl-4-(Pyridin-4-yl)-1,4-Dihydropyridine-3-Carboxamide

- Structure : Dihydropyridine with pyridin-4-yl and mercapto groups.

- The mercapto group introduces redox sensitivity absent in the borodifluoridate .

Comparative Data Table

生物活性

1-oxo-2-(pyridin-3-yl)-1H-inden-3-yl borodifluoridate is a synthetic organic compound with the molecular formula CHB F N O. It has a molecular weight of approximately 271.03 g/mol and features a unique structure that combines an indene ring with a pyridine moiety and a borodifluoridate functional group. This compound is primarily utilized in research settings, particularly in synthetic organic chemistry, and is not intended for human or animal use.

General Insights

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant pharmacological properties. Pyridine derivatives, for example, are known for their roles as enzyme inhibitors and receptor modulators. Research into related compounds suggests potential applications in treating various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound may involve interactions with biological molecules or other chemical species. Interaction studies typically focus on its reactivity with enzymes or receptors that are relevant to disease processes. Such studies are crucial for elucidating potential biological pathways and mechanisms of action.

Comparative Analysis with Related Compounds

To understand the potential biological implications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-bromoindole | CHBr | Indole derivative with bromine substituent |

| 4-pyridinylboronic acid | CHB N O | Boronic acid used in cross-coupling reactions |

| 2-(pyridin-4-yloxy)phenol | CHN O | Phenolic compound with a pyridine ether |

The unique combination of an indene framework, a pyridine ring, and a borodifluoridate group in this compound may provide distinct electronic properties and reactivity compared to these similar compounds, making it a valuable target for further research.

Synthesis and Evaluation

Research has shown that the synthesis of this compound typically involves multi-step organic reactions. These steps require careful optimization to achieve high yields and purity of the final product. Although direct studies on this specific compound are scarce, investigations into related compounds have revealed their efficacy as enzyme inhibitors and potential therapeutic agents.

Pharmacological Properties

Similar compounds have been evaluated for various biological activities. For instance, pyridine derivatives have shown promise in antibacterial and antifungal applications. In one study involving pyridine derivatives, certain compounds exhibited significant inhibitory effects against various microbial strains . While these findings do not directly pertain to this compound, they suggest that its structural analogs may hold similar potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。